1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- A series of 1,2,3-triazolyl pyrazole derivatives were synthesized via a Vilsmeier–Haack reaction approach, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were also found to be good inhibitors of the E. coli MurB enzyme, suggesting potential as antimicrobial agents (Bhat et al., 2016).
- Another study focused on the microwave-assisted synthesis of pyrazole-based 1,2,3-triazole derivatives, demonstrating promising antimicrobial activity. This method provided short reaction times and high yield, highlighting an efficient synthesis approach for antimicrobial agents (Subhashini et al., 2016).
Anticancer Applications
- Research on triazolyl thiazolidine derivatives of pyrene showed significant anticancer activity against various human tumor cell lines, including breast and cervical cancer cells. This suggests the potential of such compounds in developing novel anticancer therapies (Avula et al., 2019).
Chemical Synthesis and Characterization
- The synthesis of novel sugar imine molecules based on D-glucose using click chemistry reaction mechanisms was reported. This research contributes to the development of new chemical entities with potential for various applications, including biologically active compounds (Mohammed et al., 2020).
Properties
IUPAC Name |
1-[1-(oxan-4-yl)azetidin-3-yl]triazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,8,10-11H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJGKOLXWZDQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)N3C=C(N=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.